2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBPCKONELMAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 4-chlorothiophenol with an appropriate indole derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the indole moiety or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified indole derivatives or reduced chlorophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of structurally related compounds reveals key variations in substituents, biological activities, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity :
- Replacement of the indole group with a triazole (Compound 19, ) reduces antibacterial potency (MIC = 32 µg/mL) compared to triazole derivatives with fluorobenzyl groups (MIC = 8 µg/mL).
- The sulfonyl group in enhances metabolic stability but may limit membrane permeability compared to the sulfanyl group in the target compound.
Fluorophenylsulfonyl and cyanophenylsulfonyl substituents () are linked to COX-2 inhibition, suggesting divergent therapeutic applications compared to the target compound.
Electronic and Lipophilic Properties :
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique combination of a chlorophenyl moiety, a sulfanyl group, and an indole structure, this compound's molecular formula is with a molecular weight of approximately 378.85 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and anticancer properties. Its biological activity is primarily attributed to its ability to interact with various cellular pathways and enzymes, leading to inhibition of target processes in pathogenic organisms and cancer cells.
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Similar compounds have been reported to inhibit bacterial growth by targeting specific enzymes critical for bacterial cell wall synthesis and function. Preliminary studies suggest that 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide may disrupt cellular processes in both bacteria and fungi, although specific mechanisms remain to be fully elucidated .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound may also modulate inflammatory responses. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The anticancer activity of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is particularly noteworthy. Studies have indicated that it may induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways such as the MAPK/ERK pathway. The compound's structural features enable it to interact with cellular proteins involved in cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration, while the indole moiety is often associated with biological activity due to its ability to mimic natural substrates .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | Quinoline moiety instead of chlorophenyl | Combines quinoline and indole structures |
| N-[2-(1H-indol-3-yl)ethyl]acetamide | Lacks sulfanyl group | Simpler structure focused on indole |
| 2-(4-Methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide | No sulfanyl group | Focuses on methylphenyl instead of chlorophenyl |
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide :
- Antimicrobial Screening : A study highlighted that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound induced cytotoxicity in various cancer cell lines (e.g., MCF-7, A549), with IC50 values indicating potent growth inhibition .
- Mechanistic Insights : Research has suggested that the compound may induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and activation of caspases in treated cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the construction of the indole core followed by sulfanyl group introduction. For example, indole derivatives are often synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. The sulfanyl group can be introduced via nucleophilic substitution using 4-chlorobenzenethiol under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes solvent selection (e.g., ethanol or toluene for polar intermediates), temperature control (60–80°C for amide coupling), and catalysts (e.g., HOBt/EDCI for peptide bonds). Yield improvements (70–85%) are achievable by monitoring intermediates via TLC and using column chromatography for purification .
Q. How is the molecular structure of this compound characterized, and which analytical techniques are critical?
- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to verify proton environments (e.g., indole NH at δ 10–12 ppm, acetamide carbonyl at δ 165–170 ppm) and mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (using SHELX software ) resolves stereochemistry, while FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between computational models and experimental results?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects in the crystal lattice. To address this:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare optimized geometries with experimental structures.
- Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) that may distort packing.
- Re-refine X-ray data with SHELXL , adjusting thermal parameters and occupancy factors for disordered regions. Cross-validate with spectroscopic data to confirm functional group orientations .
Q. What strategies are effective for improving the compound’s bioavailability in in vitro pharmacological studies?
- Methodological Answer : Bioavailability enhancement focuses on solubility and membrane permeability:
- Salt formation : Screen counterions (e.g., HCl or sodium salts) to improve aqueous solubility.
- Prodrug design : Modify the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs).
- Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles, optimizing particle size (<200 nm) and surface charge (zeta potential ±20 mV) for cellular uptake. Validate via Caco-2 cell permeability assays and HPLC quantification .
Q. How can regioselectivity challenges during sulfanyl group introduction be mitigated?
- Methodological Answer : Competing sulfonation at unintended positions (e.g., indole C2 vs. C3) can be controlled by:
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of the indole NH) before sulfanyl addition.
- Lewis acid catalysis : Use ZnCl₂ or BF₃·Et₂O to direct electrophilic substitution to the para position of the chlorophenyl group.
- Microwave-assisted synthesis : Shorten reaction times (10–15 min) to minimize side reactions, monitored by real-time IR spectroscopy .
Methodological Considerations for Data Interpretation
Q. What computational tools are recommended for predicting biological targets and binding affinities?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., serotonin receptors due to the indole moiety). Validate predictions via MD simulations (GROMACS) over 100 ns to assess binding stability. Pair with pharmacophore modeling (Phase) to identify critical interaction sites (e.g., hydrogen bonds with the sulfanyl group). Experimental validation via SPR (surface plasmon resonance) quantifies binding kinetics (KD values) .
Q. How should researchers address inconsistencies in biological activity data across different assay platforms?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line viability, serum concentration). Standardize protocols by:
- Using certified cell lines (e.g., ATCC) with consistent passage numbers.
- Including positive controls (e.g., cisplatin for cytotoxicity assays) in each plate.
- Applying BLISS independence analysis to distinguish synergistic vs. additive effects in combination studies. Statistical rigor (n ≥ 3, ANOVA with Tukey’s post-hoc test) ensures reproducibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
